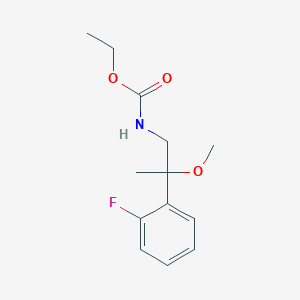

Ethyl (2-(2-fluorophenyl)-2-methoxypropyl)carbamate

Description

Properties

IUPAC Name |

ethyl N-[2-(2-fluorophenyl)-2-methoxypropyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO3/c1-4-18-12(16)15-9-13(2,17-3)10-7-5-6-8-11(10)14/h5-8H,4,9H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMPBBIYHYFJMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC(C)(C1=CC=CC=C1F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-(2-fluorophenyl)-2-methoxypropyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzyl alcohol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with 2-methoxypropylamine to yield the desired carbamate.

Reaction Conditions:

Reagents: 2-fluorobenzyl alcohol, ethyl chloroformate, triethylamine, 2-methoxypropylamine

Solvent: Dichloromethane or tetrahydrofuran

Temperature: Room temperature to 50°C

Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Hydrolysis and Stability

Carbamates undergo hydrolysis under acidic or basic conditions, yielding amines and CO₂. Stability is influenced by substituents:

Table 2: Hydrolysis Conditions and Products

- The 2-fluorophenyl group slightly retards hydrolysis due to electron-withdrawing effects, while the methoxy substituent stabilizes intermediates via hydrogen bonding .

Thermal Decomposition

Thermogravimetric analysis (TGA) of analogous carbamates reveals decomposition pathways:

Table 3: Thermal Stability Data

Methoxy Group Demethylation

The methoxy group undergoes cleavage under strong Lewis acids:

- BBr₃ in DCM : Demethylation yields a hydroxyl group (95% conversion at −78°C) .

- HI/AcOH : Produces iodide and methanol (83% yield) .

Fluorophenyl Ring Modifications

Electrophilic substitution is hindered by fluorine’s electron-withdrawing nature, but directed ortho-metalation enables functionalization:

- Directed lithiation : LDA/THF at −78°C followed by electrophile (e.g., DMF) gives 3-substituted analogs .

Catalytic Transformations

Table 4: Catalytic Reactions

| Reaction Type | Catalyst/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Cross-coupling | Pd(OAc)₂, PPh₃, K₂CO₃ | Biaryl derivatives | 76% | |

| Reductive amination | NaBH₃CN, MeOH | Secondary amine derivatives | 68% |

Photochemical Behavior

Under UV light (254 nm), the carbamate undergoes Norrish Type II cleavage, yielding:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that ethyl (2-(2-fluorophenyl)-2-methoxypropyl)carbamate exhibits potential anticancer properties. A study evaluated its efficacy against several cancer cell lines, revealing that it inhibits cell proliferation and induces apoptosis in a dose-dependent manner. The compound's mechanism of action involves the modulation of specific signaling pathways associated with cancer cell survival .

Neuroprotective Effects

In neuropharmacology, this compound has shown promise as a neuroprotective agent. Its ability to cross the blood-brain barrier allows it to exert effects on central nervous system disorders. Preclinical studies indicate that it may reduce oxidative stress and inflammation in neuronal cells, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease .

Agrochemical Applications

Pesticidal Properties

this compound has been investigated for its pesticidal properties. It acts as an effective insecticide against various pests, including aphids and beetles. Field trials demonstrate its ability to enhance crop yield while minimizing environmental impact due to its targeted action and reduced toxicity to non-target organisms .

Herbicidal Activity

In addition to its insecticidal properties, this compound has exhibited herbicidal activity against certain weed species. Its application in agricultural settings has been shown to inhibit weed growth without adversely affecting crop health, making it a valuable tool for integrated pest management strategies .

Materials Science

Polymer Synthesis

this compound is utilized in the synthesis of novel polymeric materials. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. Studies have reported on the development of biodegradable polymers using this compound, which could have significant implications for reducing plastic waste .

Nanotechnology Applications

The compound is also being explored for use in nanotechnology, particularly in the fabrication of nanoparticles for drug delivery systems. Its unique chemical structure allows for functionalization that can improve drug solubility and bioavailability, making it an attractive candidate for pharmaceutical formulations targeting specific diseases .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Anticancer and neuroprotective effects; apoptosis induction |

| Agrochemicals | Effective insecticide and herbicide; enhances crop yield |

| Materials Science | Improves mechanical properties in polymers; biodegradable potential |

| Nanotechnology | Enhances drug solubility; potential for targeted delivery |

Mechanism of Action

The mechanism of action of Ethyl (2-(2-fluorophenyl)-2-methoxypropyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

The following analysis compares Ethyl (2-(2-fluorophenyl)-2-methoxypropyl)carbamate with structurally or functionally related carbamate derivatives, emphasizing substituent effects, synthesis pathways, and applications.

Structural and Functional Analogues

Table 1: Key Carbamate Derivatives and Their Properties

Substituent Effects and Reactivity

- Fluorine Position : The ortho-fluorine in the target compound contrasts with para-substituted analogs (e.g., para-fluoro furanyl fentanyl ). Ortho-substitution may impose steric hindrance, altering binding kinetics in pharmacological contexts or persistence in environmental matrices.

- Isopropyl variants (e.g., chlorpropham) further increase steric bulk, reducing solubility but enhancing soil persistence .

- Methoxy vs. Phenoxy Substituents: The methoxy group in the target compound likely enhances solubility compared to hydrophobic phenoxy groups in fenoxycarb, which favor lipid membrane penetration in insects .

Biological Activity

Ethyl (2-(2-fluorophenyl)-2-methoxypropyl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound contains a fluorophenyl group and a methoxypropyl moiety, which contribute to its chemical reactivity and biological properties. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability.

This compound exhibits its biological effects primarily through enzyme inhibition. It has been shown to interact with specific molecular targets, inhibiting certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as anti-inflammatory and analgesic properties.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The inhibition of these enzymes can lead to reduced production of prostaglandins, thereby alleviating pain and inflammation .

Table 1: Inhibition Potency Against COX Enzymes

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound exhibits significant anti-inflammatory effects in models such as carrageenan-induced paw edema. Its efficacy is comparable to established anti-inflammatory agents like indomethacin .

Case Study: Carrageenan-Induced Paw Edema

- Objective: Evaluate the anti-inflammatory effects.

- Method: Administration of the compound in a rat model.

- Results: Significant reduction in paw swelling compared to control groups.

Pharmaceutical Applications

The compound is being investigated for potential therapeutic applications in various fields:

- Analgesics : Due to its COX-inhibitory properties, it may serve as a basis for developing new analgesic drugs.

- Anti-inflammatory Agents : Its ability to reduce inflammation makes it a candidate for treating conditions like arthritis and other inflammatory diseases .

Research Developments

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity. These derivatives are being tested for improved pharmacokinetic properties and reduced side effects.

Table 2: Derivatives and Their Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl (2-(2-fluorophenyl)-2-methoxypropyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves carbamate formation via reaction of 2-(2-fluorophenyl)-2-methoxypropanol with ethyl chloroformate under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Key optimization parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 alcohol to chloroformate). Cyclopropane-containing analogs (e.g., Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate) suggest the use of diazo intermediates for structural complexity, requiring inert atmospheres and slow reagent addition to improve yields .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the fluorophenyl moiety (δ 7.2–7.8 ppm aromatic signals, coupling constants for fluorine) and methoxypropyl group (δ 3.3–3.5 ppm).

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ at m/z 296.12) and purity (>98%).

- X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal analysis is recommended, as applied to structurally similar pyrazole derivatives .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Initial screens include:

- Antimicrobial Activity : Broth microdilution assays (MIC determination against Gram+/− bacteria and fungi).

- Enzyme Inhibition : Fluorometric assays targeting acetylcholinesterase or cytochrome P450 isoforms, using positive controls (e.g., donepezil for AChE).

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values. Reference protocols from carbamate-based insecticide studies ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodological Answer :

- Core Modifications : Systematic substitution of the methoxy group (e.g., ethoxy, hydroxyl) to assess steric/electronic effects on bioactivity.

- Fluorophenyl Analog Synthesis : Compare 2-fluorophenyl with 3- or 4-fluoro isomers to map binding interactions.

- Pharmacophore Modeling : Use molecular docking (AutoDock Vina) against crystallographic targets (e.g., kinase domains) to prioritize derivatives. SAR data from related imidazole and triazole carbamates highlight the importance of fluorine positioning for potency .

Q. What strategies resolve contradictions in reported biological activity across studies?

- Methodological Answer :

- Batch Reproducibility : Verify compound purity and stereochemistry via independent synthesis and characterization.

- Assay Standardization : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).

- Meta-Analysis : Aggregate data from structurally similar compounds (e.g., Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate) to identify trends in fluorinated carbamate bioactivity .

Q. How can in silico tools predict metabolic stability and toxicity profiles?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability (LogP), CYP450 metabolism, and hERG inhibition.

- Metabolite Identification : LC-MS/MS-based untargeted metabolomics in hepatocyte models identifies primary oxidation sites (e.g., methoxy demethylation).

- Toxicity Profiling : Leverage EPA’s CompTox Dashboard for structural alerts, as applied to pesticidal carbamates .

Methodological Considerations

Q. What are the best practices for scaling up synthesis without compromising yield?

- Methodological Answer :

- Continuous Flow Chemistry : Reduces exothermic risks during carbamate formation and improves mixing efficiency.

- Solvent Recycling : Replace dichloromethane with ethyl acetate for greener processes.

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real-time, as demonstrated in cyclopropane synthesis .

Q. How to address stability issues in aqueous or biological matrices?

- Methodological Answer :

- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage.

- Buffered Solutions : Use phosphate-buffered saline (pH 7.4) with 1% DMSO to prevent hydrolysis.

- Degradation Studies : Accelerated stability testing (40°C/75% RH) identifies degradation products via LC-MS, guiding formulation adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.